11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- is a chemical compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique bicyclic structure which includes a diazepine ring fused to two benzene rings. The specific molecular formula for this compound is , and it has a molecular weight of approximately 210.23 g/mol. It is recognized under the CAS number 5814-41-5 and is often utilized in scientific research due to its potential pharmacological properties.
The compound is classified as a member of the dibenzo[b,e][1,4]diazepine family, which are known for their applications in medicinal chemistry, particularly in the development of psychoactive drugs. It can be sourced from various chemical suppliers and is used primarily for research purposes. The classification also includes its identification in chemical databases such as PubChem and ChemSpider, where detailed information about its structure and properties can be found .
The synthesis of 11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the synthesis may start with the condensation of an amine with a carbonyl compound, followed by cyclization to form the diazepine structure.
A notable synthetic route involves using ethanol as a solvent in reactions that may require heating to facilitate cyclization. The reaction conditions, such as temperature and time, are critical for achieving high yields and purity of the final product . The use of catalysts or specific reagents can also enhance the efficiency of the synthesis.
The molecular structure of 11H-dibenzo(b,e)(1,4)diazepin-11-one features a diazepine ring fused between two aromatic rings. The structure can be represented using various chemical notation systems including SMILES and InChI:
C1=CC2=C(C=C1)N(C(=O)C2)C=CC=N2
InChI=1S/C13H10N2O/c14-12-9-5-3-1-2-4-6-10(9)15-13(12)16-11(7-8-11)17/h1-8H,(H,14,15)
The structural data indicates that the compound has significant resonance stabilization due to its conjugated system, which contributes to its chemical reactivity and potential biological activity .
The compound can undergo various chemical reactions typical for diazepines, such as electrophilic substitutions on the aromatic rings or nucleophilic attacks at the nitrogen atoms. These reactions can lead to derivatives that may exhibit different pharmacological properties.
For instance, substituents can be introduced at different positions on the benzene rings through Friedel-Crafts reactions or via nucleophilic substitution methods. The reactivity largely depends on the electronic nature of substituents already present on the molecule .
The mechanism of action for compounds like 11H-dibenzo(b,e)(1,4)diazepin-11-one is often linked to their interaction with neurotransmitter systems in the brain. These compounds may act as modulators at GABA receptors or other neurotransmitter receptors, influencing neuronal excitability.
Research indicates that modifications to the structure can significantly affect binding affinity and efficacy at these receptors. For instance, variations in substituents on the nitrogen atom can alter pharmacodynamics and pharmacokinetics .
The compound exhibits moderate solubility in organic solvents and demonstrates stability under standard laboratory conditions. Its reactivity profile suggests it can participate in typical organic reactions involving diazepines .
11H-Dibenzo(b,e)(1,4)diazepin-11-one has applications in medicinal chemistry research, particularly in developing new psychoactive substances or therapeutic agents targeting neurological disorders. Its structural framework serves as a template for synthesizing various analogs that may possess enhanced biological activities or reduced side effects compared to existing drugs .
The dibenzodiazepinone core is synthesized primarily via intramolecular cyclization, with two dominant strategies emerging: Ullmann-type condensation and anthranilic acid cyclization. Ullmann condensation employs o-chloronitrobenzene derivatives reacting with o-phenylenediamine under copper(I)-catalyzed conditions at 120–150°C, achieving 65–78% yields but requiring rigorous oxygen exclusion [1] [4]. Alternatively, anthranilic acid derivatives undergo acid-catalyzed cyclodehydration with o-phenylenediamine in polyphosphoric acid (PPA) at 80°C, yielding the tricyclic core in >85% yield with reduced metal contamination [4]. Microwave-assisted cyclization in dimethylformamide (DMF) reduces reaction times from 12 hours to 45 minutes while maintaining yields at 70–82%, demonstrating significant process intensification benefits [1].
Table 1: Cyclization Methods for Dibenzodiazepinone Core
Method | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|
Ullmann condensation | CuI, K₂CO₃, DMSO | 120–150 | 65–78 | 10–12 h |
Anthranilic acid route | PPA | 80 | >85 | 4–6 h |
Microwave-assisted | DMF, no catalyst | 180 | 70–82 | 45 min |
N-Alkylation at the C10 position utilizes the scaffold’s nucleophilic nitrogen, with direct alkylation and reductive amination as key pathways. Direct alkylation employs 3-(diethylamino)propyl chloride hydrochloride in acetonitrile with potassium carbonate base, yielding 60–70% of the target compound but generating quaternary ammonium impurities when overheated [4]. Reductive amination proves superior, reacting the unsubstituted core with diethylaldehyde under hydrogen pressure (50 psi) using Pd/C in methanol/THF mixtures (4:1). This one-pot method achieves 88% yield with >95% selectivity for the monoalkylated product and facilitates easier purification [4]. Continuous-flow hydrogenation (H-Cube® system) further optimizes this process, completing in 15 minutes at 30°C with near-quantitative conversion, eliminating batch variability [8].
The diethylaminopropyl side chain confers distinct advantages over other substituents. Biologically, it enhances cellular uptake via tertiary amine protonation in acidic tumor microenvironments, reducing IC₅₀ values to 0.71–7.29 μM in A549 and MDAMB-231 cell lines—a 3–5 fold improvement over dimethylaminopropyl or unsubstituted alkyl chains [1]. Electronically, the diethyl group increases nitrogen basicity (pKa = 8.2) compared to morpholino (pKa = 6.9) or piperazinyl (pKa = 7.5) derivatives, promoting electrostatic interactions with DNA phosphate backbones. Aromatic substitutions (e.g., phenyl, pyridyl) diminish solubility (logP > 4.2) and abolish apoptosis induction due to planar stacking interference, underscoring the critical balance of basicity and flexibility afforded by the diethylaminopropyl group [4] [7].
Table 2: Biological Activity of C10-Substituted Derivatives
C10 Substituent | IC₅₀ (μM) A549 | LogP | Aqueous Solubility (mg/mL) | Apoptosis Induction |
---|---|---|---|---|
3-(Diethylamino)propyl | 0.71–1.8 | 3.7 | 12.3 | ++++ |
3-(Dimethylamino)propyl | 2.1–4.3 | 3.2 | 18.5 | +++ |
Propyl | >20 | 2.8 | 5.2 | + |
Phenyl | >50 | 4.5 | 0.8 | – |
Solvent selection critically influences alkylation efficiency and impurity profiles. Polar aprotic solvents like DMF or NMP maximize alkylation rates but promote dialkylation (≤30% impurity). Mixed solvent systems (acetonitrile/water 9:1) suppress quaternary salt formation while maintaining reaction homogeneity, reducing impurities to <5% [4]. Catalytically, phase-transfer agents (tetrabutylammonium bromide, 5 mol%) enhance alkylation yields to 92% by solubilizing inorganic carbonate bases. For reductive amination, scCO₂ (supercritical CO₂) as a solvent with Pt/Al₂O₃ catalysts achieves 99% conversion in continuous-flow systems, eliminating solvent removal steps and facilitating direct crystallization [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4